molecular formula C10H11F2NO B13615488 3-(2,3-Difluorophenyl)morpholine

3-(2,3-Difluorophenyl)morpholine

Cat. No.: B13615488
M. Wt: 199.20 g/mol
InChI Key: ZAPUYZCVRHRGBH-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO. It consists of a morpholine ring substituted with a 2,3-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)morpholine typically involves the reaction of 2,3-difluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Difluorophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)morpholine
  • 3-(3,4-Difluorophenyl)morpholine
  • 3-(2,3-Dichlorophenyl)morpholine

Uniqueness

3-(2,3-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,3-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6H2

InChI Key

ZAPUYZCVRHRGBH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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